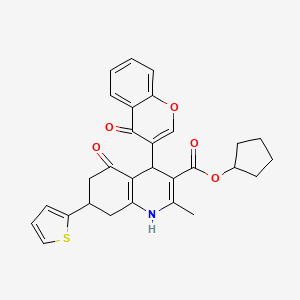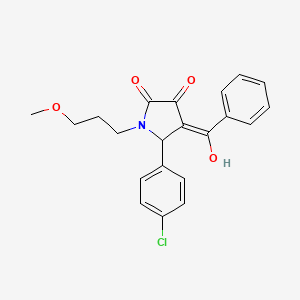![molecular formula C20H15N5O B11629166 5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11629166.png)
5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring, a phenylamino group, and a phenylmethylidene hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where an appropriate phenylamine reacts with a halogenated precursor.
Formation of the Phenylmethylidene Hydrazine Moiety: This step involves the condensation of phenylhydrazine with an aldehyde or ketone to form the hydrazone, followed by further reactions to introduce the phenylmethylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridine derivatives.
Substitution: The phenylamino and phenylmethylidene groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenated compounds, nucleophiles like amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce dihydropyridine derivatives.
Scientific Research Applications
2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE: Lacks the phenylmethylidene hydrazine moiety.
4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE: Lacks the oxo group.
Uniqueness
The uniqueness of 2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H15N5O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-anilino-5-[(E)-[(E)-benzylidenehydrazinylidene]methyl]-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15N5O/c21-11-18-19(25-17-9-5-2-6-10-17)16(13-22-20(18)26)14-24-23-12-15-7-3-1-4-8-15/h1-10,12-14H,(H2,22,25,26)/b23-12+,24-14+ |
InChI Key |
IQINVWKZELEQSD-GKZLBNLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/C2=CNC(=O)C(=C2NC3=CC=CC=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=CC2=CNC(=O)C(=C2NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide](/img/structure/B11629084.png)
![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629093.png)
![Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629104.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B11629125.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-ethoxybenzamide](/img/structure/B11629133.png)
![2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11629139.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629156.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide](/img/structure/B11629162.png)
![(4Z)-5-(2,4-dichlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11629168.png)
![N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B11629169.png)
![Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11629176.png)
![Ethyl 8-methyl-4-[(4-morpholin-4-ylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11629180.png)

